5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with formamide under acidic conditions to form the desired compound . Another approach includes the use of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit kinase inhibition properties but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their role as cyclin-dependent kinase inhibitors, these compounds have a different core structure but similar applications in cancer therapy.
Uniqueness
5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which confers distinct biological activities and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
PXPIZWWOBPDZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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